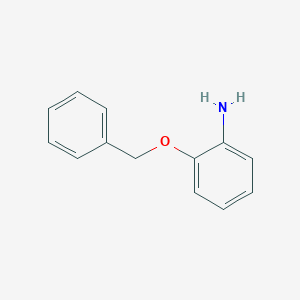

2-Benzyloxyaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenylmethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9H,10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLPVLSBYYOWFKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10286656 | |

| Record name | 2-Benzyloxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10286656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20012-63-9 | |

| Record name | 2-Benzyloxyaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20012-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 46882 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020012639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20012-63-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46882 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Benzyloxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10286656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Benzyloxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Benzyloxyaniline and Its Precursors

Direct Synthesis Approaches to 2-Benzyloxyaniline

Direct synthesis routes to this compound typically involve the introduction of the amino group and the benzyloxy group onto a benzene (B151609) ring in a convergent or sequential manner.

Reductive Amination Pathways

Reductive amination is a widely used method for synthesizing amines by reacting an aldehyde or ketone with an amine source, followed by reduction of the intermediate imine or enamine. While direct reductive amination to form the C-N bond between a benzyloxy-substituted aromatic ring and an amine is not a standard application of this method (as reductive amination typically forms bonds from nitrogen to alkyl carbons, not aromatic rings), variations involving the reduction of nitro groups to amines are highly relevant to the synthesis of this compound. masterorganicchemistry.com

A common approach involves the reduction of 2-benzyloxy-1-nitrobenzene. This precursor contains both the benzyloxy group and a nitro group, which can be readily converted to an amino group. Various reducing agents and conditions can be employed for this transformation. For instance, a metal-free method using B₂pin₂ as the reducing agent and NaOH as the base in methanol (B129727)/water has been reported for the rapid reduction of aromatic nitro compounds to amines. This method is compatible with various functional groups, including benzyloxy groups. doi.org

Another study explored a one-pot reductive amination method starting from aromatic nitro compounds. This three-step process involves the initial reduction of the nitro compound to the amine, followed by the addition of an aldehyde to form an imine, and finally reduction of the imine to a secondary amine. While this specific example describes the formation of secondary amines, the initial step highlights the reductive conversion of a nitro group adjacent to a benzyloxy group to an amino group. doi.org

Aromatic Nucleophilic Substitution Strategies

Aromatic nucleophilic substitution (SNAr) involves the displacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org This mechanism is typically favored when the aromatic ring is activated by electron-withdrawing groups, particularly ortho or para to the leaving group. wikipedia.orgnptel.ac.in While aromatic rings are generally nucleophilic, the presence of appropriate substituents can make them susceptible to nucleophilic attack. wikipedia.org

In the context of synthesizing this compound, an SNAr strategy could involve reacting a suitably substituted aromatic compound with a nucleophile that introduces either the amino or the benzyloxy group. For example, a nitro group is an electron-withdrawing group that activates the ring towards nucleophilic attack. wikipedia.orgnptel.ac.in If a leaving group (such as a halide) is positioned ortho or para to a nitro group, a nucleophile can displace the leaving group via the SNAr mechanism. wikipedia.orgnptel.ac.in

While direct SNAr to introduce both functionalities simultaneously in the correct positions might be complex, sequential SNAr reactions or SNAr on a precursor molecule could be envisioned. For instance, nucleophilic displacement of a leaving group on a nitrobenzene (B124822) derivative with a benzyloxy source, followed by reduction of the nitro group, or nucleophilic displacement of a leaving group on a benzyloxy-substituted benzene with an amino source could potentially lead to this compound. The success of such approaches would depend on the specific leaving groups, nucleophiles, and the presence and position of activating or deactivating groups on the aromatic ring.

Other Direct Functionalization Methods

Beyond reductive amination and aromatic nucleophilic substitution, other direct functionalization methods might be applicable to the synthesis of this compound. These could include various coupling reactions or specific transformations designed to introduce the required functional groups in the desired regiochemistry. However, detailed information on direct functionalization methods specifically yielding this compound in the search results is limited.

Strategic Precursor Synthesis for this compound

The synthesis of this compound often relies on the preparation of key precursors that already incorporate some of the required functionalities.

Benzyloxy Protection of Phenolic Compounds

The benzyloxy group is a common protecting group for phenols and alcohols in organic synthesis. orgsyn.orgorganic-chemistry.org Introduction of the benzyloxy group onto a phenolic compound, such as 2-aminophenol (B121084), can be a strategic step in synthesizing this compound. However, direct alkylation of aminophenols can lead to mixtures of O- and N-alkylated, and N,O-dialkylated products due to the presence of both hydroxyl and amino groups. researchgate.net

To achieve selective O-benzylation (benzyloxy protection) of the phenolic hydroxyl group in the presence of the amino group, protection strategies for the amino group are often employed. One approach involves protecting the amino group of o-aminophenol, for example, by imine formation with benzaldehyde (B42025), followed by O-benzylation of the phenolic hydroxyl group, and subsequent hydrolysis to unmask the amino group. This strategy has been reported to afford o-benzyloxyanilines. researchgate.net

Another method for installing benzyl (B1604629) ethers involves the use of benzylating reagents such as benzyl bromide in the presence of a base, like potassium carbonate. organic-chemistry.orgprepchem.com This Williamson ether synthesis-like approach can be used to react a phenoxide (generated from a phenol) with benzyl bromide. organic-chemistry.org For example, the synthesis of 2-nitro-4-(benzyloxy)aniline involves treating 2-nitro-4-hydroxyaniline with benzyl bromide and potassium carbonate in methyl ethyl ketone. prepchem.com While this yields a different benzyloxyaniline isomer, it demonstrates the principle of benzyloxy protection of a phenolic hydroxyl group using benzyl bromide.

Newer benzylating reagents, such as 2-benzyloxy-1-methylpyridinium triflate, allow for benzylation under milder, nearly neutral conditions, which can be advantageous for substrates sensitive to strongly acidic or basic conditions. orgsyn.orgorganic-chemistry.org

Nitration and Subsequent Reduction of Benzyloxybenzene Derivatives

A common route to substituted anilines involves the nitration of an aromatic precursor followed by reduction of the resulting nitro group. For the synthesis of this compound, this strategy can be applied to benzyloxybenzene derivatives.

Nitration of aromatic compounds typically utilizes a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺), the active nitrating species. wikipedia.orgvapourtec.com The regioselectivity of nitration is influenced by the substituents already present on the aromatic ring. The benzyloxy group is an activating and ortho, para-directing group in electrophilic aromatic substitution reactions like nitration. Therefore, nitration of benzyloxybenzene is expected to yield a mixture of 2-nitrobenzyloxybenzene (ortho) and 4-nitrobenzyloxybenzene (para).

The synthesis of 2-(benzyloxy)-1-nitrobenzene, a direct precursor to this compound via nitro group reduction, can be achieved through the nitration of benzyloxybenzene. Controlled conditions are necessary to favor the ortho isomer over the para isomer.

Following nitration, the nitro group in 2-nitrobenzyloxybenzene is reduced to the amino group to obtain this compound. As mentioned in Section 2.1.1, various reduction methods can be employed, including catalytic hydrogenation or using chemical reducing agents like B₂pin₂. doi.org

The synthesis of substituted nitrobenzyloxybenzene derivatives, such as 2-(Benzyloxy)-4-bromo-1-nitrobenzene or 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene, demonstrates the feasibility of nitrating benzyloxy-substituted aromatic rings. simsonpharma.comgeorganics.sk These examples highlight that nitration is a viable method for introducing the nitro group onto a benzyloxybenzene core, setting the stage for subsequent reduction to the aniline (B41778).

Data Table: Selected Precursors and Related Compounds

| Compound Name | PubChem CID |

| This compound | 118983 |

| 2-Aminophenol | 6742 |

| Benzyl bromide | 204050 |

| Benzyloxybenzene | 204084 |

| 2-Nitrobenzyloxybenzene | 146682 |

| 4-Nitrobenzyloxybenzene | 237216 |

| 2-Nitro-4-hydroxyaniline | 648212 |

| 2-(Benzyloxy)-4-bromo-1-nitrobenzene | 84921010 |

| 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene | 13933439 |

Detailed Research Findings Examples:

A reported synthesis of 2-nitro-4-(benzyloxy)aniline involved reacting 28.87 g (187.5 mM) of 2-nitro-4-hydroxyaniline with 77.6 g of potassium carbonate and 22.3 ml (187.5 mM) of benzyl bromide in 600 ml of methyl ethyl ketone (MEK). The mixture was heated at reflux for 3 hours, yielding 40 g (88.9%) of the product after workup. prepchem.com

A method for selective alkylation of aminophenols utilized benzaldehyde to protect the amino group of o-aminophenol before O-benzylation. This strategy was found to be efficient and inexpensive. researchgate.net

A metal-free reduction of aromatic nitro compounds, including those with benzyloxy groups, to the corresponding amines was achieved using B₂pin₂ and NaOH in EtOH:H₂O at 50 °C within 15 minutes. doi.org

| Precursor | Reagents/Conditions | Product | Reported Yield (%) | Citation |

| 2-Nitro-4-hydroxyaniline | Benzyl bromide, K₂CO₃, MEK, reflux, 3h | 2-Nitro-4-(benzyloxy)aniline | 88.9 | prepchem.com |

| Aromatic nitro compounds (incl. benzyloxy) | B₂pin₂, NaOH, EtOH:H₂O, 50°C, 15 min | Aromatic amines (incl. This compound) | Not specified for this compound specifically, but method is compatible | doi.org |

| o-Aminophenol | Benzaldehyde (protection), then O-benzylation, then hydrolysis | o-Benzyloxyaniline | Not specified in detail, but reported as efficient | researchgate.net |

Halogenation and Subsequent Amination of Benzyloxyaryl Systems

While direct halogenation of benzyloxyaryl systems followed by amination is a potential route, the search results primarily highlight alternative strategies for synthesizing this compound and related compounds. One common approach involves starting with a substituted aniline or phenol, introducing the benzyloxy group, and then modifying other functionalities on the ring.

For instance, the synthesis of this compound has been reported starting from 2-nitrophenol. This precursor is protected with benzyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF). The resulting nitro compound, 2-(benzyloxy)nitrobenzene, is then reduced to the corresponding amine, this compound, using iron powder in acetic acid. This sequence effectively achieves the desired substitution pattern without explicitly detailing a halogenation step on a pre-formed benzyloxyaryl system followed by amination. acs.org

Another relevant example involves the synthesis of 4-(benzyloxy)aniline (B124853). This compound was prepared by first acetylating 4-aminophenol (B1666318) (acetaminophen), followed by benzylation of the phenolic hydroxyl group with benzyl bromide and sodium hydroxide (B78521) in methanol. The resulting N-(4-(benzyloxy)phenyl)acetamide was then hydrolyzed under basic conditions (potassium hydroxide in hydro-alcoholic solution) to yield 4-(benzyloxy)aniline. researchgate.net This demonstrates a strategy where a protected amino group is present before the introduction of the benzyloxy group.

The synthesis of intermediates for other compounds also provides insights. For example, 4-(benzyloxy)aniline was used in a Japp-Klingemann indole (B1671886) synthesis, reacting with a diazonium salt derived from 4-(benzyloxy)aniline. thieme-connect.de

Optimization of Synthetic Pathways for this compound

Optimization of synthetic pathways for this compound and its precursors focuses on improving efficiency, yield, selectivity, and the use of more environmentally friendly conditions.

Yield Enhancement Protocols

Several factors influence the yield in the synthesis of this compound. In the benzylation of 2-aminophenol, using benzyl chloride or bromide with a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in polar aprotic solvents such as DMF or THF under reflux conditions (80–100°C) for 6–12 hours can provide yields of 85–90%. The amount of benzyl bromide used in the benzylation of N-benzylideneaminophenol also impacts the yield; using an equimolar amount and refluxing for 20 hours provided excellent yield, while adding more benzyl bromide did not improve the yield and could lead to the formation of N-benzylated by-products during subsequent hydrolysis. researchgate.net

Optimization efforts in related syntheses highlight the importance of reaction conditions. For instance, in the synthesis of spiro-oxindole dihydroquinazolinones, reaction conditions were optimized to increase reaction speed and reduce dehalogenation and hydrolysis, with minimization of water content and a slight excess of base being necessary. diva-portal.org

Regioselectivity and Stereoselectivity Control

Regioselectivity is a key consideration in the synthesis of substituted aromatic compounds like this compound to ensure the benzyloxy and amino groups are in the desired ortho positions relative to each other.

In the nitration of this compound, a mixture of concentrated nitric acid and sulfuric acid is used at low temperatures (0–5°C) to favor nitration at the para position relative to the amine, suppressing ortho-nitration and di-nitration by-products. This illustrates how reaction conditions can be controlled to achieve regioselectivity.

Another strategy for achieving regioselectivity in the alkylation of aminophenols involves protecting the amino group before O-alkylation. Using benzaldehyde to protect the amino group of o-aminophenol allowed for selective O-benzylation. researchgate.net

While the synthesis of this compound itself does not typically involve creating new chiral centers, stereoselectivity is crucial in the synthesis of downstream products derived from it. For example, in the synthesis of perspicamide A, the relative stereochemistry was found to be in favor of the desired trans-diastereoisomer under optimized reaction conditions. acs.org In the synthesis of azetidin-2-ones, high stereoselectivity leading exclusively to cis-2,4-disubstituted products has been observed in certain cyclization reactions. acs.org

Catalytic Methodologies in Precursor and Target Synthesis

Catalytic methods play a significant role in the synthesis of this compound precursors and the target compound itself.

Hydrogenation is a common catalytic method used to reduce nitro groups to amines. Palladium catalysts, such as palladium on carbon, are frequently employed for this transformation, providing good yields. nih.govmdpi.com Raney nickel and platinum on carbon are also mentioned as catalysts for hydrogenation reactions. mdpi.com

Metal-organic frameworks (MOFs) have been explored as heterogeneous catalysts in organic synthesis. Palladium-metalated PCN-222 has been shown to catalyze the aerobic photo-oxidative cross-condensation of anilines with benzylic amines, yielding imines. au.dk While this specific reaction is not a direct synthesis of this compound, it demonstrates the application of catalytic methodologies in related amine chemistry. Gold nanoparticles supported on MOFs have also been used as catalysts for the reduction of nitroarenes. uantwerpen.be

Ruthenium catalysts have been employed in deaminative coupling reactions for the synthesis of heterocycles. A neutral Ru-H complex exhibited high activity in a three-component coupling reaction leading to quinoline (B57606) derivatives. rsc.org

In some synthetic routes, catalysts are used in the formation of precursors. For example, piperidine (B6355638) was used as a catalyst in the Knoevenagel condensation of malonic acid with 4-benzyloxy benzaldehyde. acs.org Citric acid has been reported as a catalyst for the three-component synthesis of dihydroquinazolinones from isatoic anhydride (B1165640), anilines, and aldehydes. mdpi.com

Comparative Analysis of Synthetic Routes

Different synthetic routes to this compound and related compounds offer varying advantages in terms of starting materials, reaction conditions, yield, and scalability.

One common route involves the benzylation of 2-aminophenol or a protected derivative. researchgate.net Another approach utilizes 2-nitrophenol, followed by benzylation and reduction of the nitro group. acs.org The choice between these routes may depend on the availability and cost of starting materials, as well as the desired scale of synthesis.

Comparative analysis of synthetic methods in general highlights the consideration of factors such as reactor type (batch vs. continuous flow), temperature control, purification methods, yield, and purity. Laboratory methods often involve batch processes with manual purification, yielding 70-75% with 98% purity, while industrial methods may utilize continuous flow reactors and automated purification, achieving higher yields (80-85%) and purity (99.5%).

Catalytic methods can offer advantages in terms of milder reaction conditions, improved efficiency, and selectivity compared to traditional stoichiometric reactions. au.dkuantwerpen.be The development of recyclable heterogeneous catalysts is also an important aspect of optimizing synthetic routes for sustainability. au.dk

Reactivity and Reaction Mechanisms of 2 Benzyloxyaniline

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution is a characteristic reaction of aromatic rings where an electrophile substitutes a hydrogen atom on the ring. The presence of activating groups on the aniline (B41778) ring of 2-benzyloxyaniline facilitates these reactions, making them faster than with benzene (B151609) itself. libretexts.org

Directed Nitration Studies

Nitration involves the introduction of a nitro (-NO₂) group onto the aromatic ring. For aniline derivatives, the strongly activating amino group typically directs nitration to the ortho and para positions. In the case of this compound, nitration is reported to primarily introduce the nitro group at the para position relative to the amine group. This regioselectivity can be influenced by reaction conditions, such as temperature, to suppress unwanted by-products like ortho-nitration and di-nitration.

A typical nitration of this compound involves the use of a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺), the active electrophile. libretexts.orgmasterorganicchemistry.com The reaction is often conducted at low temperatures (e.g., 0–5°C) to control the reaction rate and improve regioselectivity.

Data from a reported nitration of this compound indicates the following typical conditions and outcome:

| Reaction Component | Amount/Conditions |

| This compound | - |

| Nitrating Agent (HNO₃/H₂SO₄) | 1:3 v/v |

| Temperature | 0–5°C |

| Reaction Time | 2–3 hours |

| Primary Product | 2-(Benzyloxy)-4-nitroaniline |

| Yield | 70–75% |

This data suggests that under these controlled conditions, the para-substituted product, 2-(Benzyloxy)-4-nitroaniline, is the major isomer formed.

Halogenation Processes and Regiochemical Outcomes

Halogenation introduces a halogen atom (e.g., chlorine, bromine, iodine) onto the aromatic ring. Similar to nitration, the directing effects of the amino and benzyloxy groups influence the position of halogen substitution. While general information on the halogenation of substituted anilines suggests ortho and para substitution, specific detailed studies on the regiochemical outcomes of halogenation solely for this compound were not extensively detailed in the provided search results. However, anilines are known to undergo electrophilic halogenation, and the activating nature of the amino group would facilitate this process. wikipedia.org The regioselectivity would be governed by the combined directing effects of the amino and benzyloxy groups.

Acylation and Sulfonation Reactivity

Acylation involves the introduction of an acyl group, typically through Friedel-Crafts acylation conditions using an acyl halide or anhydride (B1165640) and a Lewis acid catalyst. Sulfonation introduces a sulfonic acid (-SO₃H) group, usually by reaction with sulfuric acid or fuming sulfuric acid. libretexts.orglibretexts.orglibretexts.org

While the general principles of electrophilic aromatic substitution apply to acylation and sulfonation of activated aromatic rings like this compound, specific experimental details or detailed research findings on the acylation and sulfonation solely of this compound were not prominently featured in the search results. However, related compounds and general reactions of activated anilines suggest that these reactions are feasible. For instance, sulfonation is a common electrophilic aromatic substitution reaction for activated systems. libretexts.orglibretexts.org Acylation is also possible, although the presence of the amino group might require protection or specific conditions to avoid side reactions.

Nucleophilic Reactions and Condensation Processes

The amino group in this compound acts as a nucleophile, participating in reactions with electrophilic centers. This is particularly relevant in condensation reactions.

Formation of Schiff Bases and Imines

Primary amines, such as the amino group in this compound, readily react with aldehydes or ketones to form imines, also known as Schiff bases. This is a condensation reaction that involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by the elimination of water. masterorganicchemistry.comchemistryviews.org

The formation of Schiff bases from benzyloxyaniline derivatives has been reported. For example, p-benzyloxyaniline (an isomer of this compound) reacts with 2,4-dihydroxybenzaldehyde (B120756) to form a Schiff base ligand. asianpubs.orgasianpubs.org This reaction is typically carried out by refluxing the amine and the carbonyl compound in a solvent like ethanol (B145695). asianpubs.orgasianpubs.org

A representative example of Schiff base formation involving a benzyloxyaniline isomer is the reaction of p-benzyloxyaniline with 2,4-dihydroxybenzaldehyde:

| Reactant 1 | Reactant 2 | Conditions | Product | Yield |

| p-Benzyloxyaniline | 2,4-Dihydroxybenzaldehyde | EtOH, Reflux, 4 h | 4-[{[4-(benzyloxy)phenyl]imino}methyl]benzene-1,3-diol | 75% |

This demonstrates the propensity of benzyloxyanilines to undergo condensation reactions with aldehydes to form imines. asianpubs.orgasianpubs.org

Amide Bond Formation Reactions

Amide bond formation is a crucial reaction in organic synthesis, involving the coupling of a carboxylic acid or its derivative with an amine. The amino group of this compound can act as the amine component in such reactions, forming an amide bond. nih.gov

Research has shown the involvement of this compound in amide bond formation. For instance, the reaction of 2-(benzyloxy)aniline with ethyl 3-chloro-3-oxopropanoate (a carboxylic acid derivative) has been reported, leading to an intermediate that was subsequently converted to a bis-amide through further amide bond formation. nih.gov This highlights the utility of this compound as a building block in the synthesis of amide-containing compounds.

Another example involves the reaction of 4-(benzyloxy)aniline (B124853) with 2-(Benzyloxy)acetyl chloride, an acylating agent, in the presence of a base to form an amide. While this example uses an isomer, it illustrates the general reactivity of benzyloxyanilines in amide coupling reactions.

The formation of amide bonds typically requires activation of the carboxylic acid component using coupling reagents or converting it to a more reactive derivative like an acid chloride or anhydride. nih.govresearchgate.net The amine then nucleophilically attacks the activated carbonyl center.

Aza-Michael Additions

Aza-Michael addition involves the conjugate addition of a nitrogen nucleophile, such as an amine, to an electron-deficient alkene (Michael acceptor). This compound, as a primary aromatic amine, can participate in aza-Michael reactions. Aromatic amines are generally less nucleophilic than aliphatic amines, which can influence the reaction conditions required for efficient addition.

Research has explored the aza-Michael addition of anilines to enoates, highlighting the significant impact of the solvent's hydrogen bond donor ability on the reaction efficiency academie-sciences.fr. Very polar protic fluorinated alcohols, like hexafluoroisopropanol and trifluoroethanol, favor the addition of weak nucleophiles academie-sciences.fr. However, for anilines bearing additional activating groups (like OH or NH₂), these solvents may not be as crucial academie-sciences.fr. High pressure has also been noted as necessary for certain aza-Michael additions to occur academie-sciences.fr.

In one study, the aza-Michael reaction of this compound with diethyl acetylenedicarboxylate (B1228247) (DEAD) in methanol (B129727) afforded the corresponding addition product in 84% yield. This reaction was an early step in the synthesis of perspicamide A and related analogues acs.org.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools in organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. Palladium and copper catalysts are frequently employed in these transformations. This compound, with its aniline functionality and aromatic ring, can serve as a substrate or coupling partner in various metal-catalyzed cross-coupling processes.

Suzuki-Miyaura Coupling with Boronic Acid Derivatives

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms carbon-carbon bonds between an organoboron compound (such as a boronic acid, ester, or salt) and an organic halide or pseudohalide wikipedia.org. This reaction is known for its versatility, mild conditions, and tolerance of various functional groups wikipedia.orgtcichemicals.com.

The general mechanism involves an oxidative addition of the organic halide to a Pd(0) catalyst, followed by transmetalation with the organoboron species, and finally reductive elimination to form the coupled product and regenerate the Pd(0) catalyst libretexts.org. A base is typically required to activate the boronic acid derivative wikipedia.orgorganic-chemistry.org.

While specific examples of this compound as a direct coupling partner in Suzuki-Miyaura reactions were not extensively detailed in the search results, the aniline moiety and the activated aromatic ring suggest its potential reactivity in such transformations, particularly when coupled with suitable aryl or alkenyl halides/pseudohalides and appropriate palladium catalysts and ligands libretexts.orgorgsyn.org. The Suzuki-Miyaura coupling is applicable to a broad range of substrates, including aryl, alkenyl, and alkynyl boronic acids and halides tcichemicals.comorganic-chemistry.org. Aryl mesylates and tosylates can also be used as coupling partners orgsyn.orgrsc.org.

Copper-Mediated Coupling Reactions

Copper-mediated coupling reactions are also valuable for forming carbon-heteroatom and carbon-carbon bonds. While palladium often takes center stage in cross-coupling, copper plays a significant role, sometimes in conjunction with palladium catalysis rsc.org.

Copper can be involved in various coupling processes, including the formation of C-N bonds. For instance, copper-catalyzed double C-S bond formation has been reported in the synthesis of benzothiazoles from N-benzyl-2-iodoaniline and potassium sulfide (B99878) nih.gov. Copper-mediated cross-coupling reactions involving functionalized arylmagnesium reagents with alkyl and benzylic halides have also been developed, utilizing catalysts like CuCN·2LiCl organic-chemistry.org. These reactions can proceed at relatively low temperatures and tolerate various functional groups organic-chemistry.org.

While direct examples of copper-mediated coupling reactions specifically utilizing this compound as a substrate were not prominently found, the presence of the aniline functional group suggests its potential to participate in copper-catalyzed or -mediated C-N coupling reactions, analogous to those involving other aniline derivatives nih.gov.

Palladium-Catalyzed Amination and Other C-N Coupling Reactions

Palladium-catalyzed amination, also known as the Buchwald-Hartwig amination, is a widely used method for forming carbon-nitrogen bonds between aryl halides or pseudohalides and amines uwindsor.caorganic-chemistry.org. This reaction has become a standard procedure in organic synthesis, including the synthesis of pharmaceutically relevant intermediates uwindsor.ca.

The mechanism of Buchwald-Hartwig amination is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, coordination of the amine, deprotonation, reductive elimination, and often β-hydride elimination as a potential side reaction organic-chemistry.org. The choice of palladium precursor, ligand, base, and solvent is crucial for the success and efficiency of the reaction orgsyn.orguwindsor.ca.

Anilines, including substituted anilines like this compound, are common substrates for palladium-catalyzed amination reactions organic-chemistry.org. These reactions can be applied to a variety of aryl halides and pseudohalides, including less reactive aryl chlorides, with the appropriate catalytic system uwindsor.caorganic-chemistry.org.

Research has shown the application of palladium-catalyzed C-N coupling reactions with substituted anilines. For example, the coupling of 3-bromocoumarins with substituted anilines has been achieved using a Pd(OAc)₂/Xantphos catalytic system researchgate.net. The use of 4-benzyloxyaniline in Buchwald-Hartwig coupling has also been mentioned, although slow conversion was observed in one instance researchgate.net.

Investigations into Catalyst Specificity and Ligand Effects

The efficiency and selectivity of metal-catalyzed cross-coupling reactions, including those involving this compound, are highly dependent on the choice of catalyst and ligands orgsyn.orggoogle.comnih.gov. Palladium catalysts, in particular, benefit from the use of ancillary ligands that can stabilize the metal center, influence its electronic and steric properties, and facilitate key steps in the catalytic cycle orgsyn.orgrsc.org.

Various ligands, such as phosphines (e.g., CM-phos, SPhos, RuPhos) and N-heterocyclic carbenes, have been developed and employed to improve the scope and efficiency of palladium-catalyzed cross-coupling reactions, including amination and Suzuki-Miyaura coupling tcichemicals.comorgsyn.orgorganic-chemistry.orgmdpi.com. The ligand can impact oxidative addition, transmetalation, and reductive elimination steps, as well as minimize side reactions like homocoupling organic-chemistry.orgyonedalabs.com.

Studies investigating catalyst specificity and ligand effects often involve screening different palladium precursors and ligands to identify the optimal combination for a particular coupling reaction and substrate orgsyn.orgrsc.org. For instance, bulky, electron-donating phosphine (B1218219) ligands have been shown to improve reactivity with challenging substrates like aryl chlorides in Suzuki coupling libretexts.org. The choice of ligand can also influence the regioselectivity and enantioselectivity of the reaction mdpi.com.

Copper-catalyzed reactions also benefit from ligand design. Chiral ligands, for example, have been used in copper-catalyzed aerobic oxidative cross-coupling reactions to achieve high enantioselectivity mdpi.com.

The specific benzyloxy and amino functionalities in this compound can influence the interaction with metal catalysts and ligands, potentially requiring optimization of the catalytic system for efficient coupling reactions.

Redox Chemistry of this compound

Redox chemistry involves reactions where electron transfer occurs, resulting in changes in the oxidation states of atoms pressbooks.pubstanford.edu. Organic molecules, including anilines, can undergo various redox transformations, such as oxidation and reduction.

Anilines are known to be susceptible to oxidation. The oxidation of aniline derivatives can lead to the formation of various products, including radical cations, dimeric species, and polymeric materials, depending on the oxidant and reaction conditions. Ceric ammonium (B1175870) nitrate (B79036) (CAN) is an oxidant that has been used in organic synthesis for various transformations, including oxidative reactions thegoodscentscompany.com. Studies have explored the use of CAN in reactions involving benzyloxyaniline linkers, such as the cleavage of these linkers in solid-phase synthesis thegoodscentscompany.com.

While detailed studies specifically on the comprehensive redox chemistry of this compound were not extensively covered in the search results, the aniline functional group is the primary site for potential oxidation. The benzyloxy group is generally more stable to oxidation compared to the aniline moiety. The redox behavior of this compound would likely involve the oxidation of the nitrogen atom and the aromatic ring of the aniline portion. The specific products and pathways of its redox reactions would depend on the oxidizing or reducing agent used and the reaction environment.

Oxidation Pathways and Product Characterization

Oxidation of this compound can occur at different sites within the molecule, primarily at the amine group or the benzyloxy ether. The specific products formed depend heavily on the oxidizing agent and reaction conditions employed.

One potential oxidation pathway involves the amine functional group. Anilines can undergo oxidation to form various products, including nitroso compounds, nitro compounds, azo compounds, or quinoneimines, depending on the oxidant strength and reaction conditions. For instance, oxidation of aminophenolic diphenylamine (B1679370) derivatives has been investigated, leading to spiro heterocyclic compounds ntu.ac.uk. While this study focuses on related structures, it highlights the potential for oxidative cyclization involving amine and hydroxyl (or ether) functionalities.

Another site susceptible to oxidation is the benzyloxy group. Oxidation of benzyloxy-substituted compounds can yield corresponding aldehydes or carboxylic acids, typically requiring strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide in acidic conditions .

Characterization of oxidation products typically involves spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm their structures .

Reduction Strategies and Product Isolation

Reduction reactions involving this compound typically target functional groups that may be introduced through synthesis or further reactions, such as nitro groups. If this compound were to have a nitro substituent, for example, the nitro group could be reduced to an amino group.

Common reducing agents for the conversion of nitro groups to amino groups include hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions . Catalytic hydrogenation with palladium on carbon is a widely used method for this transformation nih.govacs.org. Another reported method for the rapid reduction of aromatic nitro compounds to aromatic amines utilizes B₂pin₂ as the reducing agent and NaOH as the base doi.org.

Product isolation after reduction often involves techniques such as extraction, washing, drying the organic layer, and evaporation of the solvent under reduced pressure doi.org. Further purification can be achieved through column chromatography doi.org. Characterization of the isolated products is typically performed using ¹H NMR and ¹³C NMR spectroscopy doi.org.

Mechanistic Investigations of Key Transformations

Understanding the detailed mechanisms of reactions involving this compound is crucial for controlling selectivity and optimizing reaction conditions. Mechanistic studies often involve elucidating the sequence of elementary steps, analyzing transition states, and evaluating the influence of substituents.

Detailed Reaction Pathway Elucidation

Reaction mechanisms describe the step-by-step process by which reactants are converted into products libretexts.org. For this compound, key transformations can involve reactions at the amine nitrogen, the aromatic ring, or the benzylic carbon of the ether.

For example, in the synthesis of certain quinoline (B57606) derivatives, this compound has been used as a starting material, undergoing reactions with unsaturated aldehydes followed by cyclization researchgate.net. The mechanism would involve initial addition of the amine to the aldehyde, followed by subsequent cyclization steps.

Another relevant mechanistic aspect is the cleavage of the benzyloxy group, which can be achieved oxidatively. Ceric ammonium nitrate (CAN) has been explored as a reagent for the oxidative cleavage of benzyloxyaniline linkers in solid-phase synthesis ugent.bethegoodscentscompany.com. This process involves oxidation of the benzyloxy group, leading to its removal and the release of the desired product. The mechanism likely involves electron transfer from the benzyloxy moiety to the oxidant.

In reactions involving nucleophilic substitution, such as the benzylation of 2-aminophenol (B121084) to form this compound, the mechanism involves nucleophilic attack of the phenoxide or amine on the benzyl (B1604629) halide .

Transition State Analysis and Energy Profiles

Transition state analysis provides insights into the highest energy point along a reaction pathway, offering information about the molecular geometry and electronic structure at that critical juncture chemguide.co.uk. While specific transition state analyses for reactions of this compound are not extensively detailed in the provided snippets, general principles of transition state analysis apply.

Energy profiles, which plot the energy of the system as a function of the reaction coordinate, illustrate the energy barriers (activation energies) that must be overcome for a reaction to proceed chemguide.co.uk. A reaction mechanism can involve a single transition state or proceed through intermediates, each with its own transition state libretexts.orgchemguide.co.uk. The stability of intermediates and the energy of transition states influence the reaction rate and product distribution chemguide.co.uk. Computational methods are often employed to calculate transition state structures and energy profiles rsc.org.

In the context of this compound reactivity, transition state analysis could be applied to study the rate-determining step in oxidation or reduction reactions, or in reactions where the benzyloxy group or the amine acts as a nucleophile or undergoes electrophilic attack. For instance, the displacement of water molecules by a substituent has been postulated to raise the energy of the transition state for dissociation in a different chemical system nih.gov, illustrating how subtle structural changes can impact transition state energies.

Role of Substituent Effects and Electronic Influences

Substituent effects and electronic influences play a significant role in the reactivity of aromatic compounds like this compound. The amine group is an electron-donating group, activating the aromatic ring towards electrophilic substitution, particularly at the ortho and para positions . The benzyloxy group also exhibits electronic effects, primarily through resonance and inductive effects, which can influence the electron density distribution in the aromatic ring.

The interplay of these electronic effects can direct the regioselectivity of reactions on the aromatic ring, such as nitration . Using excess sulfuric acid during nitration can protonate the amine group, reducing its activating effect and allowing the benzyloxy group to influence selectivity .

Electronic influences also impact the reactivity of the functional groups themselves. For example, electron-withdrawing substituents can increase the electrophilicity of a reaction center, as seen in the context of benzoquinones nih.gov. While this compound is not a quinone, the principle applies to how substituents affect the reactivity of the amine or ether functionalities. The electronic nature of substituents can also affect the acidity or basicity of the amine group, influencing its nucleophilicity and participation in acid-catalyzed reactions.

Understanding these substituent effects and electronic influences is vital for predicting the outcome of reactions and designing synthetic strategies involving this compound.

Derivatives and Analogues of 2 Benzyloxyaniline

Design Principles for Benzyloxyaniline Analogues

The design of benzyloxyaniline analogues is guided by the principles of medicinal chemistry, aiming to optimize interactions with specific biological targets, improve potency, selectivity, and desirable pharmacokinetic profiles such as metabolic stability and blood-brain barrier permeability. researchgate.netnih.govacs.orgacs.orgnottingham.ac.uk

Systematic Structure-Activity Relationship (SAR) Studies

Systematic Structure-Activity Relationship (SAR) studies are crucial in understanding how structural variations in benzyloxyaniline analogues correlate with their biological activity. By synthesizing a series of compounds with planned modifications and evaluating their activity in relevant assays, researchers can deduce the key structural features necessary for optimal potency and selectivity. For example, SAR studies on 2-hydroxyl-4-benzyloxybenzyl aniline (B41778) derivatives have indicated that the phenyl group on a specific ring and the introduction of electron-withdrawing groups at certain positions on the benzyloxy group can be favorable for antitumor activity. researchgate.net In another instance, SAR analysis of N-benzoyl-2-hydroxybenzamides, which can be derived from 2-(benzyloxy)aniline, revealed that modifications to different rings and the linker significantly impacted their activity against various protozoan parasites. nih.gov Studies on 4-benzyloxyaniline analogues as neuronal N-type calcium channel blockers highlighted the importance of the linker structure for activity. acs.org SAR analysis has also shown that substituents on the benzyl (B1604629) group can alter biological activity and that the aniline NH₂ group is critical for hydrogen bonding, with methylation significantly reducing certain inhibitory activities. Furthermore, SAR studies on anti-tubercular compounds incorporating a benzyloxy aniline moiety have identified key structural features important for inhibition. nih.gov

Synthesis of Diverse Benzyloxyaniline Derivatives

The synthesis of diverse benzyloxyaniline derivatives involves various chemical methodologies to introduce substituents and modify the core structure.

Ring-Substituted Benzyloxyaniline Analogues

The synthesis of ring-substituted benzyloxyaniline analogues often involves the functionalization of either the aniline ring or the benzyl ring before or after the introduction of the benzyloxy group. For example, 4-benzyloxyaniline can be synthesized by reacting 4-bromoaniline (B143363) with benzyl alcohol under basic conditions or by reducing 1-(benzyloxy)-4-nitrobenzene. twasp.info Other approaches involve the coupling of benzyloxy-substituted aryl halides with aniline derivatives using palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination or Suzuki-Miyaura coupling. Ring-substituted analogues can also be synthesized by starting with substituted nitrophenols, protecting the hydroxyl group with a benzyl group, and then reducing the nitro group to an amine. acs.org

Derivatives with Modified Benzyloxy Moieties

Derivatives with modified benzyloxy moieties involve altering the structure of the benzyl group attached to the oxygen. This can include introducing substituents onto the phenyl ring of the benzyl group or replacing the phenyl ring with other aromatic or heteroaromatic systems. While detailed synthetic routes for a broad range of modified benzyloxy moieties directly attached to the aniline are not extensively detailed in the provided snippets, the SAR studies indicate that such modifications are explored. researchgate.netjst.go.jp General strategies for synthesizing ethers, which the benzyloxy group is an example of, involve reactions between alcohols and alkyl or aryl halides under basic conditions (Williamson ether synthesis) or through coupling reactions. Applying these methods with appropriately substituted benzyl halides and the aniline precursor or its derivatives would yield compounds with modified benzyloxy moieties.

Heterocyclic Compounds Derived from 2-Benzyloxyaniline

The presence of the aniline functional group in this compound makes it a valuable precursor for constructing various nitrogen-containing heterocyclic ring systems through cyclization reactions with appropriate co-reactants.

Imidazole (B134444) and Related Aza-Heterocycles

Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms, which is a core structure in many biologically active molecules, including the amino acid histidine and the medication fexinidazole. wikipedia.orgwikipedia.orgnih.gov While direct synthesis of imidazole from this compound is not explicitly detailed in the provided results, the synthesis of imidazole derivatives is a common area of research. Imidazole-4-carboxaldehyde, a derivative of imidazole, is used in the preparation of C17,20-lyase inhibitors and antimalarial drugs. fishersci.dk Fexinidazole, a nitroimidazole derivative, is used to treat African trypanosomiasis. wikipedia.org The synthesis of benzimidazole (B57391) scaffolds, which are related aza-heterocycles, has been explored using eco-friendly methods. researchgate.net

Quinobenzothiazine and Thiazole (B1198619) Derivatives

Quinobenzothiazines are tetracyclic systems containing a thiazine (B8601807) ring fused with a quinoline (B57606) moiety. Thiazoles are five-membered heterocycles containing one sulfur and one nitrogen atom. nih.gov Research has focused on the synthesis of novel quinobenzothiazine derivatives, often involving reactions of aniline derivatives with specific precursors. For example, a method for synthesizing hybrid combinations of 1,2,3-triazoles with a tetracyclic quinobenzothiazinium system has been described, involving the reaction of triazole aniline derivatives with thioquinanthrenediinium bis-chloride. mdpi.com

Thiazole derivatives have been synthesized through various routes. One method involves the reaction of 4-methyl-2-(chloroacetylamino)thiazole derivatives with benzazol-2-thiole. nih.gov Another approach describes the synthesis of novel thiazoles using a recyclable cross-linked chitosan (B1678972) hydrogel biocatalyst under ultrasonic irradiation, reacting a thiosemicarbazone derivative with hydrazonoyl halides or α-haloketones. mdpi.com The Hantzsch thiazole synthesis is a well-known method for preparing 2-aminothiazoles by reacting α-haloketones with substituted thioureas. jpionline.org

Other Fused and Bridged Nitrogen-Containing Heterocycles

Beyond quinolines, imidazoles, and quinobenzothiazines, this compound can potentially be utilized in the synthesis of other fused and bridged nitrogen-containing heterocycles. The search results mention the synthesis of quinazolines, which are fused bicyclic heterocycles containing two nitrogen atoms, often synthesized in one pot under mild conditions via cobalt-catalyzed cyclization of 2-aminoaryl alcohols with ketones or nitriles. mdpi.com Quinoxaline is another related bicyclic heterocycle containing two nitrogen atoms. nih.gov While specific examples directly linking this compound to a wide array of other fused and bridged systems are not detailed in the provided snippets, its aniline functionality makes it a suitable starting material for various cyclization and condensation reactions that could lead to such structures.

Metal Complexes of this compound Derivatives

Schiff bases derived from amines are known to coordinate with metal ions, forming metal complexes with diverse applications. asianpubs.orgasianpubs.orgmdpi.com this compound, being an aniline derivative, can react with aldehydes or ketones to form Schiff base ligands.

Synthesis and Characterization of Schiff Base Ligands

Schiff bases are typically synthesized by the condensation reaction between an amine and an aldehyde or ketone. asianpubs.orgmdpi.com Schiff base ligands derived from benzyloxyaniline derivatives have been synthesized and characterized. For instance, a new Schiff base ligand, 4-[{[4-(benzyloxy)phenyl]imino}methyl]benzene-1,3-diol (bmbH), was synthesized by the condensation of p-benzyloxyaniline with 2,4-dihydroxybenzaldehyde (B120756) in ethanol (B145695). asianpubs.orgasianpubs.org This reaction resulted in a yellow solid compound. asianpubs.orgasianpubs.org

Characterization of Schiff base ligands and their metal complexes is typically performed using various spectroscopic techniques, including elemental analysis, conductivity measurements, infrared (IR) spectroscopy, electronic absorption (UV-Vis) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR). asianpubs.orgasianpubs.orgmdpi.comchemmethod.comresearchgate.netresearchgate.net For the bmbH ligand, ¹H NMR in DMSO-d₆ showed a signal at 10.35 ppm assigned to the 2-O-H proton. asianpubs.orgasianpubs.org The electronic spectrum of bmbH in DMF showed absorption bands at 391 nm, assigned to the imine n→π* transition, and at 284 nm, assigned to the π→π* transition of the aromatic ring. asianpubs.org

Metal complexes of these Schiff bases are then synthesized by reacting the ligand with metal salts. For example, mononuclear complexes of bmbH with Co(II) acetate (B1210297), Ni(II) acetate, and Cu(II) acetate salts have been synthesized. asianpubs.orgasianpubs.org Elemental analysis, conductivity measurements, and IR and electronic spectroscopy were used to characterize these complexes. asianpubs.orgasianpubs.org The IR spectra of the metal complexes showed shifts in the C=N stretching mode compared to the free ligand, indicating coordination through the azomethine nitrogen. mdpi.com New bands in the IR spectra were assigned to M-O and M-N vibrations, confirming coordination through oxygen and nitrogen atoms. mdpi.com Molar conductivity measurements can indicate the electrolytic nature of the complexes. asianpubs.orgasianpubs.org

Coordination Chemistry with Transition Metals

The coordination chemistry of this compound and its derivatives with transition metals is an area of interest due to the potential for forming stable complexes with diverse structural and electronic properties. Transition metals, characterized by their partially filled d orbitals, readily form coordination compounds with ligands that can donate electron pairs openlcc.netlumenlearning.comlibretexts.orglibretexts.org. This compound, possessing both an amine nitrogen and an ether oxygen, can potentially act as a ligand. However, research specifically detailing the coordination of the parent this compound compound with transition metals in isolation is less prevalent in the provided search results.

More commonly, derivatives of benzyloxyaniline, particularly Schiff bases formed by the condensation of benzyloxyaniline analogues with aldehydes or ketones, have been explored for their coordination capabilities with transition metals asianpubs.orgasianpubs.orgresearchgate.netresearchgate.netresearchgate.net. These Schiff base ligands typically coordinate to metal ions through the imine nitrogen atom and other donor atoms present in the molecule, such as oxygen or sulfur asianpubs.orgasianpubs.orgresearchgate.netresearchgate.netresearchgate.net.

Studies have reported the synthesis and characterization of transition metal complexes involving Schiff bases derived from benzyloxyaniline analogues. For instance, a Schiff base ligand, 4-[{[4-(benzyloxy)phenyl]imino}methyl]benzene-1,3-diol (bmbH), synthesized from p-benzyloxyaniline and 2,4-dihydroxybenzaldehyde, has been shown to form mononuclear complexes with Co(II), Ni(II), and Cu(II) salts asianpubs.orgasianpubs.org. These complexes were characterized by techniques including elemental analysis, conductivity measurements, and spectroscopic methods (IR and electronic spectra) asianpubs.orgasianpubs.org. The studies indicated that the ligand coordinates to the metal ion through the phenolic oxygen and the imino nitrogen, forming complexes with a metal-to-ligand ratio of 1:2 asianpubs.orgasianpubs.org. Molar conductivity measurements suggested a non-electrolytic nature for these complexes in DMF solution asianpubs.orgasianpubs.org.

Another example involves complexes of a Schiff base derived from 2-(benzylthio)aniline (B1266028) with pyrrole-2-carboxaldehyde, which formed complexes with Cu(II), Ni(II), Zn(II), and Co(II) researchgate.net. This Schiff base acted as an NS-bidentate ligand, coordinating through nitrogen and sulfur atoms researchgate.net. The resulting complexes were proposed to have square planar geometry researchgate.net.

The coordination of benzyloxyaniline derivatives with transition metals can lead to complexes with varied geometries, including octahedral and square planar, depending on the metal ion and the nature of the ligand lumenlearning.comlibretexts.orgresearchgate.netresearchgate.netresearchgate.net. Spectroscopic data, such as UV-Vis and IR, are crucial in determining the coordination sites and the geometry of the resulting complexes asianpubs.orgasianpubs.orgresearchgate.netresearchgate.net.

Data on the elemental analysis and molar conductance for complexes of the Schiff base (bmbH) with Co(II), Ni(II), and Cu(II) have been reported asianpubs.orgasianpubs.org. These data support the proposed stoichiometry and the non-electrolytic nature of the complexes.

| Compound | Formula | Metal | Ligand | Molar Conductance (Ω⁻¹cm²mol⁻¹) |

| bmbH | C₂₀H₁₇NO₃ | - | - | - |

| [Co(bmb)₂] | - | Co(II) | bmbH | 6.15 asianpubs.orgasianpubs.org |

| [Ni(bmb)₂] | - | Ni(II) | bmbH | 11.5 asianpubs.orgasianpubs.org |

| [Cu(bmb)₂] | - | Cu(II) | bmbH | ~10 asianpubs.orgasianpubs.org |

Note: Interactive data table would be presented here in a dynamic environment.

Ligand Design for Specific Coordination Environments

The structural features of this compound and its analogues make them valuable scaffolds for designing ligands with specific coordination environments. By incorporating appropriate functional groups and tailoring the molecular structure, researchers can influence the binding affinity, selectivity, and the resulting geometry of the metal complexes.

Schiff bases derived from benzyloxyaniline analogues are prominent examples of ligands designed for specific coordination. The condensation reaction allows for the facile introduction of various substituents on both the aniline and the aldehyde/ketone components, enabling fine-tuning of the electronic and steric properties of the ligand asianpubs.orgasianpubs.orgresearchgate.netresearchgate.netresearchgate.net. This modularity is key to designing ligands that favor particular coordination numbers and geometries with specific transition metal ions lumenlearning.comlibretexts.org.

For instance, the design of the Schiff base 4-[{[4-(benzyloxy)phenyl]imino}methyl]benzene-1,3-diol (bmbH) aimed to create a bidentate ligand capable of coordinating through the imine nitrogen and a phenolic oxygen asianpubs.orgasianpubs.org. This design led to the formation of mononuclear complexes with a 1:2 metal-to-ligand ratio and proposed coordination through the N and O atoms asianpubs.orgasianpubs.org.

The design of ligands from benzyloxyaniline derivatives can also be influenced by the desired application of the resulting metal complexes. For example, some Schiff base metal complexes have been investigated for their biological activities, which are often linked to their coordination properties and structure asianpubs.orgasianpubs.orgresearchgate.netresearchgate.netresearchgate.net. The design of ligands in this context involves considering how the complex will interact with biological targets, which can be influenced by the metal ion, the ligand structure, and the resulting coordination environment.

Furthermore, benzyloxyaniline derivatives have been explored in the design of ligands for applications beyond traditional coordination complexes. For example, 4-benzyloxyaniline hydrochloride was used in the synthesis of diazide-based probes designed as ligands for histone deacetylase 8 (HDAC8) nih.gov. Although this involves binding to a protein rather than a transition metal in a classical coordination complex sense, it highlights the use of the benzyloxyaniline scaffold in designing molecules to interact with specific sites, which is analogous to designing ligands for specific coordination environments around a metal center. The design in this case focused on exploring binding poses in a secondary binding site nih.gov.

The ability to modify the benzyloxyaniline structure allows for the creation of polydentate ligands with multiple donor atoms, which can chelate to metal ions, leading to more stable complexes lumenlearning.comlibretexts.org. The nature and position of the donor atoms in the designed ligand dictate the coordination environment around the metal center, influencing the complex's properties and potential applications.

The design process often involves considering steric and electronic effects of substituents on the benzyloxyaniline core and the co-reactants used to form the ligand. These factors influence the ligand's ability to approach and coordinate to the metal ion, as well as the stability and reactivity of the resulting complex.

Advanced Applications of 2 Benzyloxyaniline in Organic Synthesis

Role as a Versatile Synthetic Building Block

2-Benzyloxyaniline serves as a key building block in organic synthesis due to the reactivity of its amine and ether functionalities, as well as the potential for modifications on the aromatic ring. It participates in a range of chemical reactions, including nucleophilic substitutions and coupling reactions. cymitquimica.com Its structure allows for the introduction of both aniline (B41778) and benzyl (B1604629) ether moieties into target molecules. guidechem.com

Construction of Complex Molecular Architectures

The compound's inherent reactivity makes it a valuable component in the construction of complex molecular architectures. Its integration into synthetic routes allows for the controlled introduction of structural complexity. For instance, this compound has been utilized in established synthetic methodologies for the formation of heterocyclic systems. An example includes its application in the Gassman indole (B1671886) synthesis, a method used for constructing the indole ring system. Using standard Gassman conditions, 7-benzyloxyindole (B21248) was prepared from this compound. researchgate.net While focusing on this compound, it is noteworthy that related benzyloxyaniline derivatives also find use in constructing complex scaffolds, as seen in the total synthesis of natural products.

Applications in Multi-Step Total Synthesis

Benzyloxyaniline derivatives have demonstrated utility in multi-step total synthesis efforts aimed at constructing complex natural products and other intricate molecules. For example, 2-bromo-4,5-dibenzyloxyaniline, a related compound, has been employed as a starting material in a chemical total synthesis method for wedelolactone, a naturally occurring coumestan (B1194414) derivative. This synthesis involves steps such as Sonogashira coupling, diazotization hydrolysis, cyclization, and deprotection. google.com Another isomer, 4-benzyloxyaniline hydrochloride, has been used in the total synthesis of distomadines A and B, tetracyclic quinolines, via a modified Conrad–Limpach reaction. acs.org These examples highlight the strategic importance of benzyloxyaniline scaffolds in convergent synthetic routes towards complex targets.

Synthesis of Pharmaceutical Intermediates

This compound is an important intermediate in the synthesis of numerous pharmaceutical compounds. alfa-chemical.comnetascientific.combldpharm.com Its incorporation into synthetic pathways allows for the generation of key precursors for drug molecules and facilitates the development of novel therapeutic agents. netascientific.com

Precursors for Small Drug-Like Molecules

The compound serves as a precursor for the synthesis of various small drug-like molecules. It has been reported as an intermediate in the synthesis of established pharmaceuticals, including the anti-inflammatory drug indomethacin, the anti-cancer drug doxorubicin, and the anti-fungal drug itraconazole. alfa-chemical.com Furthermore, derivatives synthesized from compounds like 2-benzyloxy-4-nitroaniline, which can be derived from this compound through nitration, have been explored as potential multifunctional agents for treating neurodegenerative diseases such as Parkinson's disease. Isomers like 4-benzyloxyaniline have been used in the design and synthesis of neuronal N-type calcium channel blockers with potential anticonvulsant and analgesic properties. acs.orgnih.gov Another isomer, 3-benzyloxyaniline (B72059), has been utilized in the synthesis of novel HIV-1 inhibitors. researchgate.net These applications underscore the value of the benzyloxyaniline framework in generating diverse pharmaceutical candidates.

Intermediates in Medicinal Chemistry Programs

In medicinal chemistry programs, this compound and its derivatives function as crucial intermediates for developing biologically active compounds. cymitquimica.comnetascientific.com Their structural features allow for modifications and functionalization necessary to optimize pharmacological properties. Researchers utilize this scaffold in the design and synthesis of potential therapeutic agents, including those targeting cancer and inflammation. netascientific.com The ability to introduce the benzyloxy and aniline functionalities precisely within a molecule is key to developing compounds with desired biological activities.

Applications in Materials Science

Precursors for Functional Dyes and Pigments

This compound serves as a key intermediate in the synthesis of various organic compounds, including dyes and pigments cymitquimica.comnetascientific.comalfa-chemical.com. Functional dyes are materials possessing properties beyond conventional coloring, finding applications in areas such as display devices, energy conversion materials, and recording materials in the electronic information field ymdchem.com. The ability of this compound to act as a coupling agent in dye manufacturing can enhance color stability and vibrancy, making it a valuable component in textile and printing industries netascientific.com. For instance, 4-(Benzyloxy)aniline (B124853), a related compound, is utilized in the production of dyes and pigments due to its vibrant color properties forecastchemicals.com. Azo dyes, characterized by an azo (-N=N-) bridge, are widely used in industrial applications for their vibrant colors and stability .

Development of Chemosensors and Probes

The structure of this compound makes it a potential building block for the development of chemosensors and probes alfa-chemical.comnih.gov. Chemosensors are molecules designed to detect the presence of specific chemical species, often through a change in their optical or electronic properties. The incorporation of the benzyloxyaniline moiety into larger molecular frameworks can lead to compounds capable of selective recognition and sensing. Research has explored the synthesis of fused heterocyclic compounds, such as ethyl 8-(benzyloxy)-4-(2-hydroxy-3-methylphenyl)-2-methyl-4H-benzo netascientific.comnih.govthiazolo[3,2-a]pyrimidine-3-carboxylate, starting from readily available materials, for potential application as chemosensors for heavy metal ions like mercury (Hg2+) twasp.info. UV-Vis absorption and photoluminescence spectroscopy have been employed to investigate the sensing capabilities of such compounds, demonstrating promising potential as fluorescent probes for detecting specific ions twasp.info.

Solid-Phase Organic Synthesis (SPOS) Utilizing Benzyloxyaniline Linkers

Solid-Phase Organic Synthesis (SPOS) offers advantages in the synthesis of organic molecules, particularly in high-speed synthesis and the creation of diverse compound libraries d-nb.info. A key aspect of SPOS is the use of linkers that attach the growing molecule to an insoluble solid support d-nb.info. These linkers must be stable under the reaction conditions used during synthesis but cleavable to release the final product d-nb.info. A novel benzyloxyaniline linker has been explored for its utility in solid-phase synthesis, particularly for the synthesis of N-unsubstituted β-lactams and secondary amides researchgate.netfigshare.comacs.org. This linker utilizes ceric ammonium (B1175870) nitrate (B79036) (CAN) as a cleavage reagent researchgate.netfigshare.comacs.orgthegoodscentscompany.comcam.ac.uk. The application of this benzyloxyaniline linker in solid-phase synthesis has been shown to furnish compounds in moderate to excellent yields (45-91%) and high purity (93-99%) researchgate.netfigshare.comacs.org.

Data Table: Yield and Purity using Benzyloxyaniline Linker in SPOS

| Product Class | Yield Range (%) | Purity Range (%) | Cleavage Reagent |

| N-unsubstituted β-lactams | 45-91 | 93-99 | Ceric Ammonium Nitrate (CAN) |

| Secondary Amides | 45-91 | 93-99 | Ceric Ammonium Nitrate (CAN) |

Applications in Advanced Organic Synthesis Strategies

This compound and its derivatives are valuable building blocks in advanced organic synthesis strategies aimed at constructing complex molecules cymitquimica.comnih.gov. Its participation in various chemical reactions, such as nucleophilic substitutions and coupling reactions, makes it suitable for convergent and linear synthesis approaches cymitquimica.comsinica.edu.tw. The development of efficient methods for synthesizing substituted aniline derivatives, including those with benzyloxy groups, is an ongoing area of research nih.gov. For example, catalyst- and additive-free methods for the synthesis of 2-benzyl N-substituted anilines from cyclohexenones and primary amines have been reported, proceeding through imine condensation–isoaromatization pathways nih.gov. These methods offer advantages such as mild reaction conditions, operational simplicity, and potential for scale-up nih.gov. The versatility of this compound contributes to its use in the synthesis of a wide range of target molecules, including pharmaceuticals and natural products netascientific.comalfa-chemical.comsdu.dk.

Computational and Theoretical Investigations of 2 Benzyloxyaniline

Molecular Modeling and Structure Prediction

Molecular modeling and structure prediction techniques are essential tools for exploring the potential conformations and stable structures of 2-benzyloxyaniline. These methods allow researchers to visualize the molecule in three dimensions and understand how different parts of the molecule interact.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Stability

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to investigate the electronic structure and stability of molecules. DFT is a computational tool that can calculate the electronic structure of matter under everyday conditions. aps.orggu.se The properties of a molecule, such as its bond lengths, binding energy, and electronic structure, are determined by its electronic structure. aps.org DFT offers a balance between computational cost and accuracy, making it suitable for studying molecules of moderate size. aps.orggu.se

Conformational Analysis and Energy Landscapes

Conformational analysis explores the different spatial arrangements (conformations) a molecule can adopt due to rotation around single bonds. The energy landscape maps the potential energy of the molecule as a function of its conformational changes. Computational methods, such as molecular mechanics and molecular dynamics simulations, are employed to explore these energy landscapes and identify the most stable conformations. temple.edunih.gov

For a flexible molecule like this compound, which contains rotatable bonds in the benzyloxy and aniline (B41778) moieties, conformational analysis is important to understand its preferred three-dimensional structure. While specific studies on the conformational analysis and energy landscape of this compound were not found in the provided search results, the principles and methods used for similar molecules, such as peptides or other substituted anilines, would be applicable. temple.edunih.gov These studies typically involve systematically varying dihedral angles and calculating the corresponding energies to map out the energy landscape and identify low-energy conformers.

Reaction Mechanism Elucidation through Computational Studies

Computational studies are powerful tools for elucidating reaction mechanisms involving this compound. By simulating the reaction pathway, researchers can gain insights into the steps involved, the transition states, and the energy barriers.

Transition State Characterization

Transition state characterization is a key aspect of computational reaction mechanism studies. A transition state is a high-energy, short-lived molecular arrangement that exists at the peak of the energy barrier between reactants and products. acs.org Identifying and characterizing transition states allows for the calculation of activation energies, which are directly related to reaction rates. Computational methods, often based on DFT, are used to locate and optimize transition state structures. rsc.org This involves finding a first-order saddle point on the potential energy surface. While no specific examples of transition state characterization for reactions involving this compound were found, the methodology is well-established and applied to a wide range of organic reactions. acs.org Studies on reaction mechanisms of related compounds or using similar functional groups often involve the characterization of transition states to understand reactivity. acs.orgrsc.org

Reaction Coordinate Analysis

Reaction coordinate analysis involves tracing the energy changes that occur as a reaction progresses from reactants through the transition state(s) to products. This analysis helps to visualize the energy profile of the reaction and identify intermediates and transition states along the pathway. By calculating the energy at various points along the reaction coordinate, computational methods can provide a detailed picture of the reaction mechanism. While direct examples for this compound were not retrieved, this technique is fundamental in computational studies of reaction mechanisms for organic molecules. acs.orgrsc.org

Prediction of Regioselectivity and Stereoselectivity

Computational studies can assist in predicting the regioselectivity and stereoselectivity of reactions involving this compound. Regioselectivity refers to the preference for reaction at a specific site within a molecule, while stereoselectivity refers to the preference for the formation of a specific stereoisomer. researchgate.netrsc.org By calculating the energies of transition states leading to different possible products, computational methods can predict which pathway is kinetically favored. researchgate.netrsc.org For example, lower energy transition states correspond to faster reaction rates and thus favored products. researchgate.netrsc.org Computational methods, including DFT and machine learning models, are increasingly used for regioselectivity prediction in organic synthesis. researchgate.netrsc.orgarxiv.org While the search results did not provide specific predictions for this compound reactions, studies on the regioselective reduction of related benzyloxy-substituted nitrobenzenes demonstrate the application of computational approaches in this area. mdpi.com These methods can help understand why a reaction favors one position or stereoisomer over others, guiding synthetic efforts. researchgate.netrsc.org

Intermolecular Interaction Studies

Intermolecular interactions, such as hydrogen bonding and aromatic interactions, are fundamental forces that govern the packing of molecules in crystals, their solvation behavior, and their recognition by biological targets. Computational studies allow for a detailed analysis of these forces.

Analysis of Hydrogen Bonding and Aromatic Interactions